molecular formula C15H16O B155690 4-Methyl-2-(1-phenylethyl)phenol CAS No. 1817-67-0

4-Methyl-2-(1-phenylethyl)phenol

Cat. No. B155690
CAS RN: 1817-67-0
M. Wt: 212.29 g/mol
InChI Key: DJRYJQNZAYJVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04950810

Procedure details

The reaction was similarly carried out as Example 10 except that into a mixture of 32 g of p-cresol, 4 g of hypophosphorous acid and 6 g of α-chloropropionic acid was poured 36 g of styrene to give only 2-(α-methylbenzyl)-4-methylphenol, but not to detect other tert-butylated compounds.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[PH2](O)=O.ClC(C)C(O)=O.[CH2:18]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[CH3:18][CH:19]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
4 g
Type
reactant
Smiles
[PH2](=O)O
Name
Quantity
6 g
Type
reactant
Smiles
ClC(C(=O)O)C
Step Two
Name
Quantity
36 g
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.